molecular formula C6H7N3O B2497137 (3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile CAS No. 1239846-70-8

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile

Cat. No.: B2497137
CAS No.: 1239846-70-8
M. Wt: 137.142
InChI Key: CHSLJOCABAWFJZ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.142. The purity is usually 95%.
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Scientific Research Applications

Energetic Compounds Synthesis

The synthesis and properties of oxadiazole derivatives, such as 3-trinitromethyl-(1,2,4-oxadiazol-5-one) and its derivatives, have been explored for their energetic compound potential. These compounds have demonstrated significant detonation performance and specific impulses, making them relevant for applications requiring high-energy materials. The study details the synthetic strategies, including ring-closing steps and the preparation of various salts, providing insights into their chemical behavior and potential uses in energetic materials (Hermann, Klapötke, Krumm, & Stierstorfer, 2018).

Antimicrobial Activities

A series of new oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal pathogens. These studies contribute to the search for new drugs to combat resistant microorganisms. The synthesis involves dissolving cinnamic acid derivatives in acetonitrile, highlighting the role of 1,2,4-oxadiazole derivatives in developing potential antimicrobial agents (SarveAhrabi, Zarrabi Ahrabi, & Souldozi, 2021).

Fluorescent Chemosensors

Oxadiazole-based fluorescent chemosensors, specifically designed for detecting Zn2+ ions in aqueous solutions, have shown promising results. These chemosensors exhibit selective fluorescence enhancement in the presence of Zn2+ ions, supported by detailed fluorescence property investigations and selectivity studies. Such chemosensors could have significant applications in biological and environmental monitoring (Zhou et al., 2012).

Novel Synthetic Routes and Stability Studies

Research into oxadiazole derivatives extends to understanding their synthesis, stability, and reaction mechanisms. Studies have developed novel synthetic routes for these compounds, offering insights into their stability under various conditions. These investigations aid in designing more stable drug products and understanding the degradation kinetics of oxadiazole derivatives, such as BMS-708163, a γ-secretase inhibitor drug candidate. Understanding these properties is crucial for formulating stable pharmaceutical products and exploring the therapeutic potential of oxadiazole derivatives (Hartley et al., 2012).

Future Directions

The future directions for 1,2,4-oxadiazole derivatives, including 1,2,4-Oxadiazole-5-acetonitrile, 3-ethyl-, involve further refinement of 1,2,4-oxadiazole as anti-infective agents . These compounds could be potential alternative templates for discovering novel antibacterial agents . The review of synthetic strategies for these compounds will be valuable for organic and medicinal chemists .

Properties

IUPAC Name

2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLJOCABAWFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.